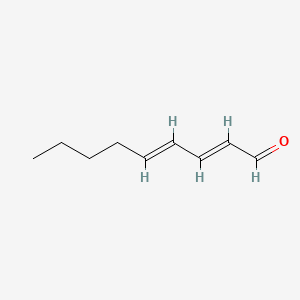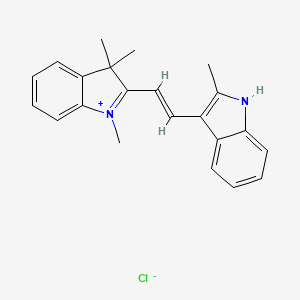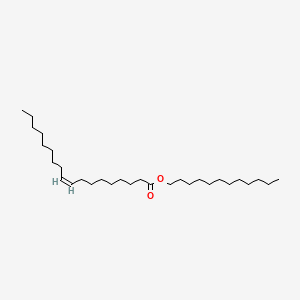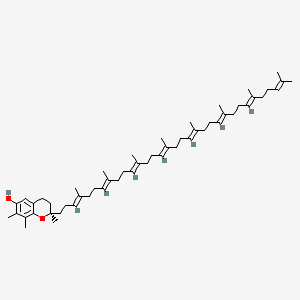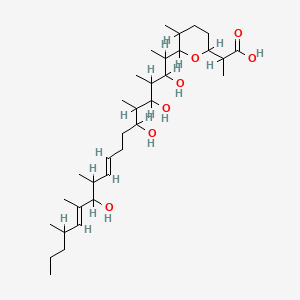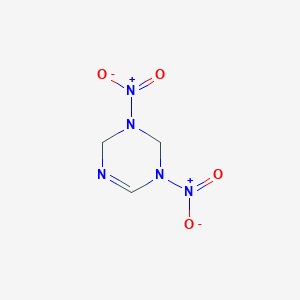
1,3-Dinitro-1,2,3,4-tetrahydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dinitro-1,2,3,4-tetrahydro-1,3,5-triazine is a nitro-1,3,5-triazine.
Applications De Recherche Scientifique
Kinetic and Mechanistic Studies
- Nitrosative Cleavage in Synthesis : A study by Bonner, Hancock, and Roberts (1974) investigates the kinetics of formation of 1,3-dinitro-5-nitrosoperhydro-1,3,5-triazine, a derivative of RDX. This research highlights the significance of ion pair attack in the nitrosative cleavage of RDX derivatives, a critical process in energetic material synthesis (Bonner, Hancock, & Roberts, 1974).
Energetic Material Design and Performance
- Novel Energetic Compounds : He et al. (2015) explore the design of novel polynitro-substituted tetrazolotriazine-based compounds with exceptional detonation properties, demonstrating potential applications in high-performance explosives (He et al., 2015).
- Physicochemical Properties of Derivatives : Keshavarz, Esmailpoor, and Tehrani (2010) evaluate the properties of new derivatives of dinitro triazolyl triazine. These compounds show promise as high-nitrogen organic explosives and oxidizers in solid propellants due to their good oxygen balance and specific impulses (Keshavarz, Esmailpoor, & Tehrani, 2010).
Environmental and Biodegradation Studies
- Biodegradation Pathways : McCormick, Cornell, and Kaplan (1981) present a scheme for the anaerobic biodegradation of RDX, revealing the formation of various intermediates, highlighting the environmental impact and degradation pathways of RDX (McCormick, Cornell, & Kaplan, 1981).
- Degradation using Nanoparticles : Naja et al. (2008) explore the degradation of RDX using zerovalent iron nanoparticles, presenting a method with potential for remediating contaminated soil and water (Naja et al., 2008).
Synthesis and Thermal Behavior
- Synthesis of Energetic Materials : Dharavath and Shreeve (2018) discuss a safer synthesis route for high-performance insensitive energetic materials based on 3,5-bis(dinitromethyl)-1,2,4-triazole and its salts, which offer properties superior to RDX (Dharavath & Shreeve, 2018).
Novel Energetic Compounds and Their Properties
- Stable and Insensitive Explosives : Kumar et al. (2017) synthesize a fused-ring conjugated energetic molecule with properties approaching those of RDX, but with higher thermal stability and lower sensitivity (Kumar, Imler, Parrish, & Shreeve, 2017).
Theoretical Studies and Modeling
- Density Functional Theory Analysis : Batyrev, Byrd, and Sausa (2022) combine experimental and modeling techniques to study an energetic compound structurally related to RDX, offering insights into its vibrational and electronic structure (Batyrev, Byrd, & Sausa, 2022).
Biodegradation Intermediates Analysis
- Analysis of Biodegradation Intermediates : Zhang et al. (2005) develop a method for the determination of biodegradation intermediates of RDX in soils, contributing to environmental monitoring efforts (Zhang, Pan, Cobb, & Anderson, 2005).
Propriétés
Formule moléculaire |
C3H5N5O4 |
|---|---|
Poids moléculaire |
175.1 g/mol |
Nom IUPAC |
1,3-dinitro-2,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C3H5N5O4/c9-7(10)5-1-4-2-6(3-5)8(11)12/h1H,2-3H2 |
Clé InChI |
VYWPLBFUPOGEQG-UHFFFAOYSA-N |
SMILES |
C1N=CN(CN1[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1N=CN(CN1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


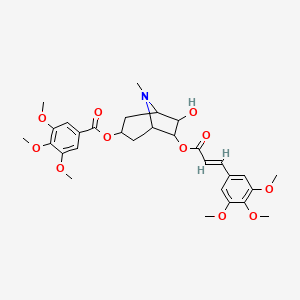
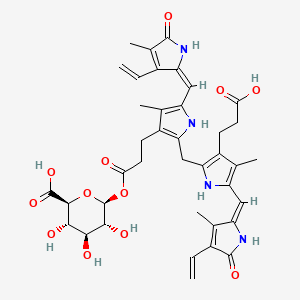
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
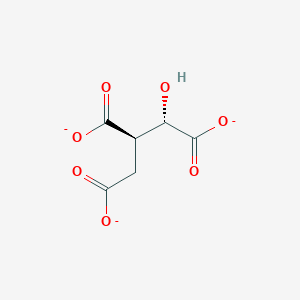
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)
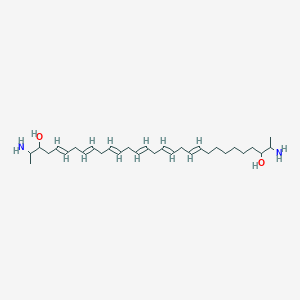

![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)
